molecular formula C14H17N3S B11796669 2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline

2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline

Cat. No.: B11796669
M. Wt: 259.37 g/mol
InChI Key: VLESWAXZQPWIKB-UHFFFAOYSA-N
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Description

2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is a heterocyclic compound that contains a thiazole ring substituted with a pyrrolidine group and an aniline moiety. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties . The unique structure of this compound makes it a valuable compound for various scientific research applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline typically involves the following steps:

    Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting α-haloketones with thiourea under basic conditions. This reaction forms the thiazole core structure.

    Substitution with Pyrrolidine: The thiazole ring is then reacted with pyrrolidine to introduce the pyrrolidin-1-yl group at the 2-position of the thiazole ring.

    Introduction of the Aniline Moiety:

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions, such as the use of high-pressure reactors and continuous flow systems, to enhance yield and purity. Catalysts and solvents are carefully selected to ensure efficient and scalable production.

Chemical Reactions Analysis

Types of Reactions

2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring and the thiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline has a wide range of scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential antimicrobial and antifungal properties.

    Medicine: Explored for its anticancer and anti-inflammatory activities.

    Industry: Utilized in the development of new materials and as a precursor for dyes and pigments.

Mechanism of Action

The mechanism of action of 2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, and proteins involved in various biological processes.

    Pathways Involved: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    2-Methyl-5-(2-(morpholin-1-yl)thiazol-4-yl)aniline: Similar structure with a morpholine group instead of pyrrolidine.

    2-Methyl-5-(2-(piperidin-1-yl)thiazol-4-yl)aniline: Contains a piperidine group instead of pyrrolidine.

Uniqueness

2-Methyl-5-(2-(pyrrolidin-1-yl)thiazol-4-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. The presence of the pyrrolidine group enhances its solubility and interaction with biological targets compared to similar compounds.

Properties

Molecular Formula

C14H17N3S

Molecular Weight

259.37 g/mol

IUPAC Name

2-methyl-5-(2-pyrrolidin-1-yl-1,3-thiazol-4-yl)aniline

InChI

InChI=1S/C14H17N3S/c1-10-4-5-11(8-12(10)15)13-9-18-14(16-13)17-6-2-3-7-17/h4-5,8-9H,2-3,6-7,15H2,1H3

InChI Key

VLESWAXZQPWIKB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=N2)N3CCCC3)N

Origin of Product

United States

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